Cas no 93569-08-5 (5-{3-[bis(2-chloroethyl)amino]phenyl}-3-methylimidazolidine-2,4-dione)

5-{3-[bis(2-chloroethyl)amino]phenyl}-3-methylimidazolidine-2,4-dione structure
93569-08-5 structure
Product name:5-{3-[bis(2-chloroethyl)amino]phenyl}-3-methylimidazolidine-2,4-dione
CAS No:93569-08-5
MF:C14H17Cl2N3O2
MW:330.209681272507
CID:999853
PubChem ID:56656

5-{3-[bis(2-chloroethyl)amino]phenyl}-3-methylimidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-{3-[bis(2-chloroethyl)amino]phenyl}-3-methylimidazolidine-2,4-dione
    • 5-(m-(Bis(2-chloroethyl)amino)phenyl)-3-methylhydantoin
    • 2, 5-[3-[bis(2-chloroethyl)amino]phenyl]-3-methyl-
    • HYDANTOIN, 5-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-3-METHYL-
    • NSC-240411
    • 93569-08-5
    • NSC 240411
    • NSC240411
    • BRN 0624513
    • CB 1657
    • Inchi: InChI=1S/C14H17Cl2N3O2/c1-18-13(20)12(17-14(18)21)10-3-2-4-11(9-10)19(7-5-15)8-6-16/h2-4,9,12H,5-8H2,1H3,(H,17,21)
    • InChI Key: YANVAAFHSOENRQ-UHFFFAOYSA-N
    • SMILES: CN1C(=O)C(NC1=O)C2=CC(=CC=C2)N(CCCl)CCCl

Computed Properties

  • Exact Mass: 329.069782
  • Monoisotopic Mass: 329.069782
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Density: 1.338
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.591

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